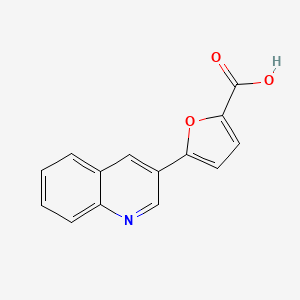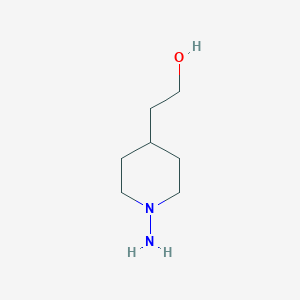
1-Amino-4-piperidineethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-piperidineethanol is an organic compound that belongs to the class of piperidine derivatives. It features a piperidine ring substituted with an amino group and a hydroxyl group. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Amino-4-piperidineethanol can be synthesized through several methods. One common approach involves the reduction of 1-nitro-4-piperidineethanol using hydrogenation techniques. Another method includes the reductive amination of 4-piperidone with ammonia or an amine source in the presence of a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes use catalysts like palladium or rhodium to facilitate the reduction of nitro or carbonyl groups to the corresponding amines under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-4-piperidineethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: 1-Keto-4-piperidineethanol.
Reduction: 1-Amino-4-piperidine.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Aplicaciones Científicas De Investigación
1-Amino-4-piperidineethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 1-Amino-4-piperidineethanol involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
2-(Piperidin-1-yl)ethanol: Similar structure but with the hydroxyl group on the ethyl chain instead of the piperidine ring.
4-Hydroxypiperidine: Lacks the amino group but has a hydroxyl group on the piperidine ring.
1-Piperidineethanol: Similar structure but without the amino group
Uniqueness
1-Amino-4-piperidineethanol is unique due to the presence of both an amino group and a hydroxyl group on the piperidine ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activities compared to similar compounds.
Propiedades
Fórmula molecular |
C7H16N2O |
|---|---|
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
2-(1-aminopiperidin-4-yl)ethanol |
InChI |
InChI=1S/C7H16N2O/c8-9-4-1-7(2-5-9)3-6-10/h7,10H,1-6,8H2 |
Clave InChI |
GVYVZISYQXLXIZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



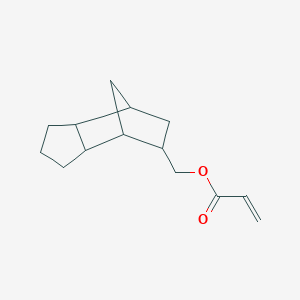
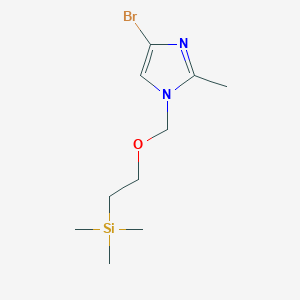

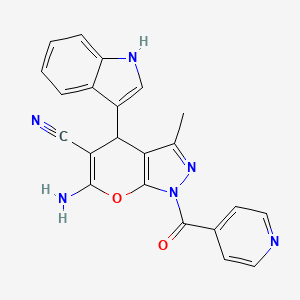
![tert-Butyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B13924110.png)
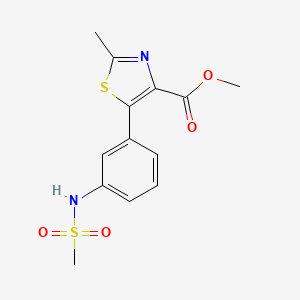
![5-Methoxy-7-methylthiazolo[5,4-b]pyridin-2-amine](/img/structure/B13924113.png)
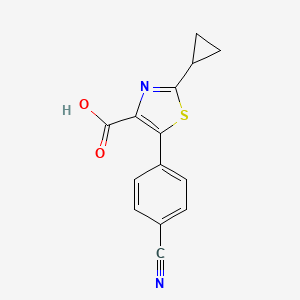
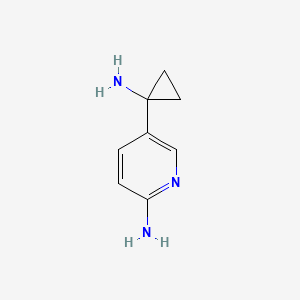
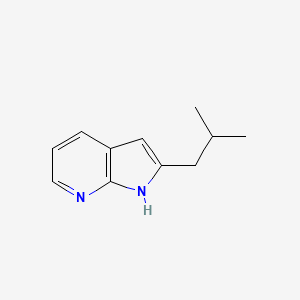
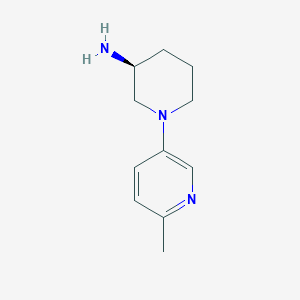
![NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT](/img/structure/B13924146.png)
